

An In-Depth Technical Guide to 7-Chloro-2-methylquinoline

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Compound of Interest

Compound Name: 7-Chloro-2-methylquinoline

Cat. No.: B049615

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CAS Number: 4965-33-7 Synonyms: 7-Chloroquinaldine, 2-Methyl-7-chloroquinoline

This technical guide provides a comprehensive overview of **7-Chloro-2-methylquinoline**, a key heterocyclic building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, safety and handling, and its significant applications, particularly as a crucial intermediate in the synthesis of therapeutic agents.

Physicochemical and Safety Data

7-Chloro-2-methylquinoline is a solid, appearing as a white to light yellow or pale beige crystalline powder.^[1] It is characterized by its quinoline core, with a chlorine atom at the 7-position and a methyl group at the 2-position. This substitution pattern imparts specific reactivity and properties that are leveraged in organic synthesis.

Table 1: Physicochemical Properties of **7-Chloro-2-methylquinoline**

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_8ClN$	
Molecular Weight	177.63 g/mol	
Appearance	White to light yellow/beige crystalline powder	[1]
Melting Point	74-78 °C	[1]
Boiling Point	278.2 ± 20.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.	
LogP	3.30	[2]

Table 2: Hazard Identification and Safety Information

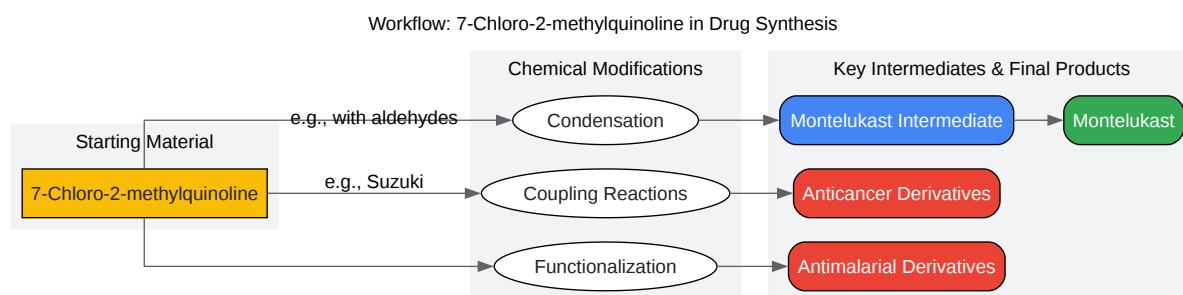
Hazard Class	GHS Classification	Precautionary Statements (Examples)	Reference(s)
Skin Irritation	Category 2 (H315: Causes skin irritation)	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.	
Eye Irritation	Category 2 (H319: Causes serious eye irritation)	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Respiratory Irritation	Specific Target Organ Toxicity – Single Exposure, Category 3 (H335: May cause respiratory irritation)	P261: Avoid breathing dust/fume/gas/mist/va pors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	

Applications in Drug Discovery and Organic Synthesis

The primary and most well-documented application of **7-Chloro-2-methylquinoline** is as a critical starting material in the synthesis of Montelukast.^[3] Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal

allergies.[4] The synthesis of Montelukast involves several steps where the 7-chloroquinoline moiety is a core component of the final active pharmaceutical ingredient (API).

Beyond its role in Montelukast synthesis, the 7-chloroquinoline scaffold is of significant interest in medicinal chemistry. Derivatives synthesized from this core structure have demonstrated a range of biological activities, including potential anticancer and antimalarial properties.[5][6] For instance, 2-styrylquinoline derivatives have shown promise as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[5][7] In some cases, these derivatives are investigated for their ability to inhibit key signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis in tumors.[5]



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Caption: Role of **7-Chloro-2-methylquinoline** as a versatile precursor.

Experimental Protocols

Synthesis of 7-Chloro-2-methylquinoline (Doebner-von Miller Reaction)

This protocol is a classic method for quinoline synthesis, adapted for this specific compound.[8] It involves the reaction of an aniline (m-chloroaniline) with an α,β -unsaturated carbonyl compound (crotonaldehyde) under acidic conditions.

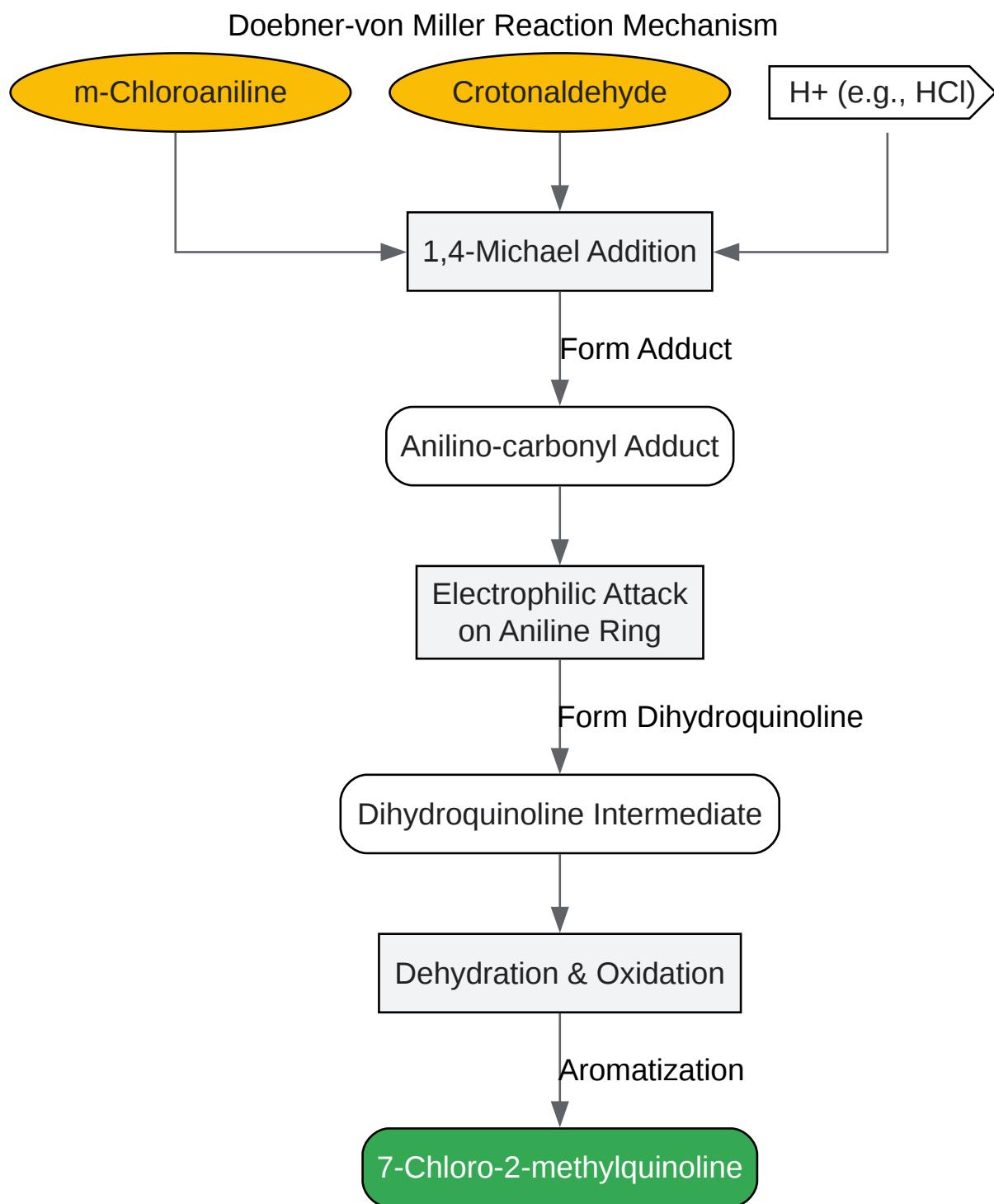
Materials:

- m-Chloroaniline (25.51 g, 0.2 mol)
- 6N Hydrochloric Acid (HCl) (100 mL)
- 85% aqueous Crotonaldehyde (14.7 g)
- Zinc Chloride ($ZnCl_2$) (27.2 g, 0.20 mol)
- Ethyl ether
- 2-Propanol
- Ammonium Hydroxide (NH_4OH)
- Water
- Silica Gel (Merck 60)
- Methylene chloride
- Ethyl acetate

Procedure:

- A solution of m-chloroaniline in 100 mL of 6N HCl is prepared in a round-bottom flask equipped with a reflux condenser and stirrer.
- The solution is heated to reflux. 85% aqueous crotonaldehyde is added dropwise with stirring.
- After the addition is complete, the mixture is refluxed for an additional 45 minutes.
- The mixture is cooled and extracted with ethyl ether to remove tars.
- To the vigorously stirred aqueous solution, $ZnCl_2$ is added. A gum will form.
- The mixture is then refluxed for 3 hours, resulting in a clear brown solution.

- Upon cooling, a gummy solid complex (quinaldine HCl-ZnCl₂) is formed. It is filtered and triturated with 2-propanol, followed by ethyl ether, and dried in vacuo.[8]
- To isolate the free base, the complex is dissolved in 150 mL of water and 50 mL of NH₄OH. The solution is concentrated to yield the crude **7-Chloro-2-methylquinoline**.[8]
- Purification: The crude product is purified by flash chromatography on silica gel using a mobile phase of methylene chloride:ethyl acetate (98:2).[8]
- Removal of the solvent under reduced pressure affords the purified product as a light tan solid.[8]

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Caption: Simplified mechanism of the Doebner-von Miller synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of 7-chloroquinoline derivatives on cancer cell lines, allowing for the calculation of IC₅₀ values.[4][9]

Materials:

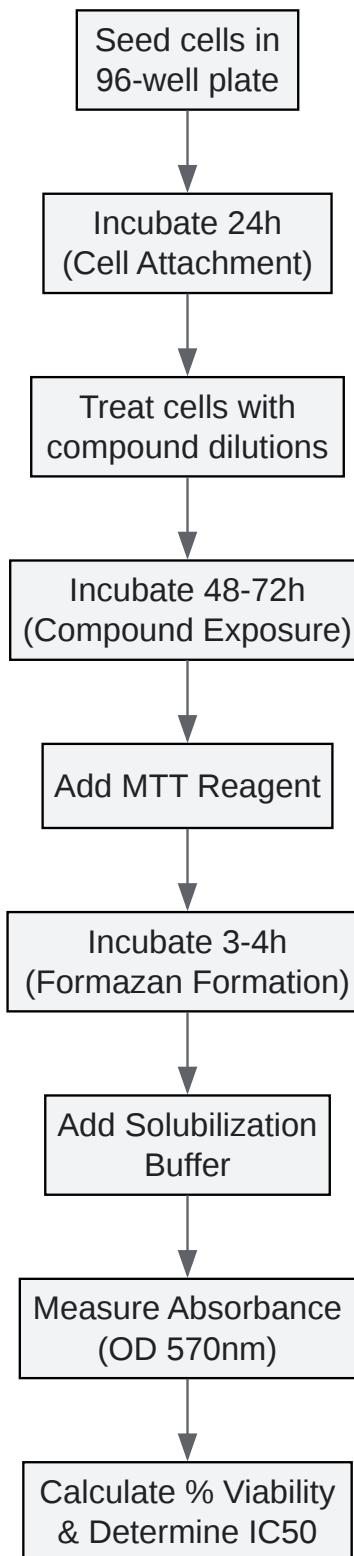
- Human cancer cell lines (e.g., MCF-7, HCT 116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well sterile plates
- Test compounds (derivatives of **7-Chloro-2-methylquinoline**, dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
- Microplate reader

Procedure:

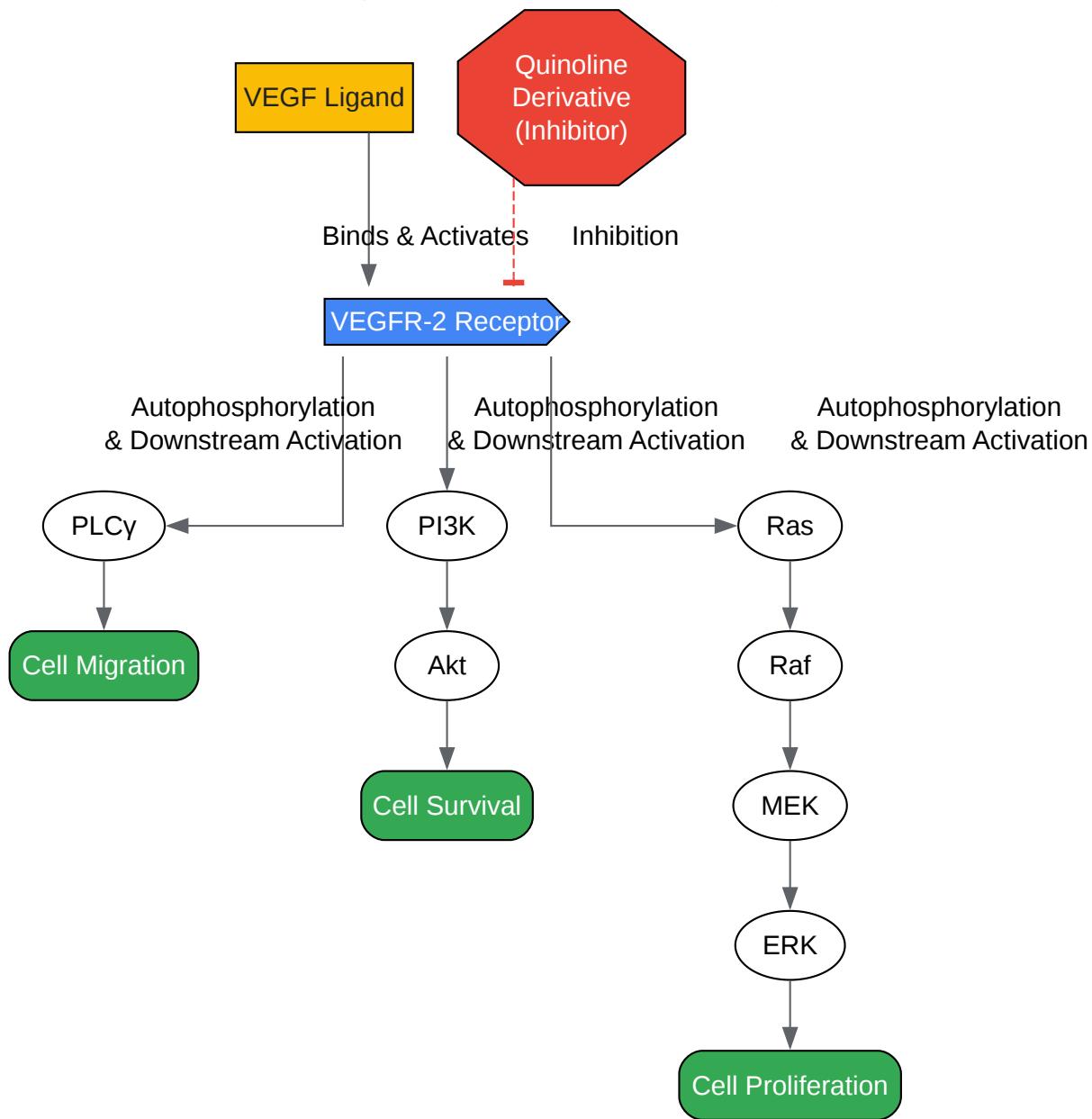
- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the various concentrations of test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a no-treatment control.[9]
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. [9]
- MTT Addition: After the incubation period, add 10-20 μ L of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[4][9]

- Solubilization: Carefully remove the medium containing MTT. Add 100-150 μ L of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[4][9]
- Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: MTT Cytotoxicity Assay



Simplified VEGFR-2 Signaling Pathway

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